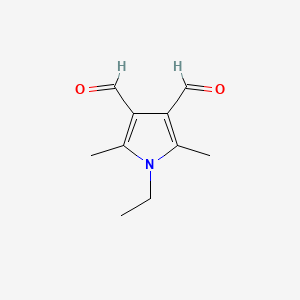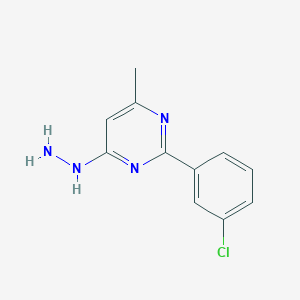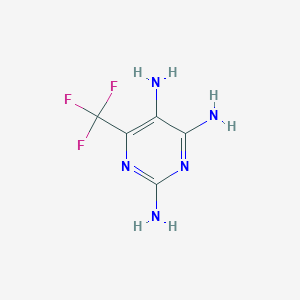
3-Morpholino-2,3-dihydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholino-2,3-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C8H13NO3S It is a derivative of 2,3-dihydrothiophene 1,1-dioxide, where a morpholine group is attached to the thiophene ring
Preparation Methods
The synthesis of 3-Morpholino-2,3-dihydrothiophene 1,1-dioxide typically involves the oxidation of 2,3-dihydrothiophene derivatives. One common method is the oxidation of 2,3-dihydrothiophene using oxidizing agents such as potassium persulfate or oxalyl peroxide under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
3-Morpholino-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the morpholine group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include dimethyldioxirane for oxidation and various nucleophiles for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Morpholino-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mechanism of Action
The mechanism of action of 3-Morpholino-2,3-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets through its sulfone and morpholine groups. These interactions can lead to the formation of stable complexes with enzymes and other proteins, affecting their activity and function. The compound’s ability to undergo various chemical reactions also allows it to participate in multiple biochemical pathways .
Comparison with Similar Compounds
3-Morpholino-2,3-dihydrothiophene 1,1-dioxide can be compared with other similar compounds such as:
2,3-Dihydrothiophene 1,1-dioxide: The parent compound without the morpholine group.
Thiophene 1,1-dioxide: A related compound with a different oxidation state.
Sulfolene: Another sulfone derivative with a different ring structure.
Properties
Molecular Formula |
C8H13NO3S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
3-morpholin-4-yl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H13NO3S/c10-13(11)6-1-8(7-13)9-2-4-12-5-3-9/h1,6,8H,2-5,7H2 |
InChI Key |
OFGITLZWOFKLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CS(=O)(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine](/img/structure/B12214442.png)
![(2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12214451.png)
![N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12214455.png)
![3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid](/img/structure/B12214460.png)
![1-(4-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12214467.png)
![1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12214471.png)

![(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12214483.png)


![4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B12214511.png)
![3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12214524.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12214526.png)

